![molecular formula C7H13N B099177 2-Cyclohepten-1-amine CAS No. 17745-77-6](/img/structure/B99177.png)
2-Cyclohepten-1-amine
Overview
Description
2-Cyclohepten-1-amine is an organic compound with the molecular formula C7H13N It features a seven-membered ring with a double bond and an amine group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohepten-1-amine can be synthesized through several methods. One common approach involves the selective epoxidation of N-benzyl-N-methyl-2-cyclohepten-1-amine, followed by the opening of the epoxide ring with water to form the desired amine . Another method includes the reaction of cycloheptene with ammonia under high pressure and temperature conditions to introduce the amine group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of cycloheptene in the presence of an amine source. This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohepten-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding cycloheptanamine.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Cycloheptanamine.
Substitution: Various substituted cycloheptenamines.
Scientific Research Applications
Chemistry
2-Cyclohepten-1-amine serves as a crucial intermediate in organic synthesis. It is utilized in the development of more complex organic molecules, including pharmaceuticals and specialty chemicals. Its reactivity allows it to participate in various transformations, making it valuable for synthetic chemists.
Biology
Research into the biological activity of this compound has shown potential interactions with enzymes and biological systems. The compound's amine group can form hydrogen bonds with active sites on enzymes, potentially influencing their activity. Studies are ongoing to explore its role as a ligand in enzyme studies and its effects on biological pathways .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Its unique structure may allow it to act as a precursor for drug development, particularly in creating novel pharmaceutical agents targeting specific diseases .
Industry
The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science, where it can be used to create advanced materials with tailored characteristics .
Case Studies
Recent studies have highlighted the significance of this compound in various applications:
- Synthesis of Novel Ligands: Research demonstrated how derivatives of this compound can be synthesized to create ligands that selectively bind to specific enzymes, showcasing its potential in drug discovery .
- Biological Activity Assessment: Investigations into the compound's interactions with biological systems revealed promising results regarding its ability to modulate enzyme activity, indicating potential therapeutic uses .
Mechanism of Action
The mechanism of action of 2-Cyclohepten-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The double bond in the ring structure also allows for potential interactions with other molecules, influencing its reactivity and biological effects.
Comparison with Similar Compounds
Cycloheptanamine: Lacks the double bond, making it less reactive in certain chemical reactions.
Cyclohexen-1-amine: Has a six-membered ring, which alters its chemical properties and reactivity.
Cyclopentylamine: Features a five-membered ring, resulting in different steric and electronic effects.
Uniqueness: 2-Cyclohepten-1-amine’s seven-membered ring with a double bond and an amine group provides a unique combination of reactivity and stability, making it valuable for specific synthetic and research applications.
Biological Activity
2-Cyclohepten-1-amine is a cyclic amine compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse scientific literature.
This compound is characterized by its unique cyclic structure, which contributes to its reactivity and biological interactions. It is classified as an α,β-unsaturated amine, which allows it to participate in various chemical reactions, including electrophilic additions and nucleophilic substitutions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its electrophilic nature enables it to form adducts with nucleophilic sites on proteins and nucleic acids, potentially leading to alterations in cellular functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : Studies have shown that compounds with similar structures can modulate oxidative stress by influencing glutathione levels in cells. For instance, cycloheptene derivatives have been linked to decreased glutathione levels, suggesting a potential mechanism for their antioxidant effects .
- Cytotoxicity : The compound has demonstrated cytotoxic effects in various cell lines. For example, in vitro studies indicated that this compound could induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent DNA damage .
- Neuroprotective Effects : Some studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels or protecting against hypoxic conditions .
Study 1: Antioxidant Properties
A study conducted by Masukawa et al. (1989) investigated the effects of cycloheptene derivatives on glutathione metabolism in mice. Results indicated a significant depletion of brain glutathione levels following administration of cycloheptene compounds, which correlated with increased survival rates under hypoxic conditions. This suggests a potential role for these compounds in neuroprotection through antioxidant mechanisms .
Study 2: Cytotoxicity in Cancer Cells
In a recent study published in the Journal of Organic Chemistry, researchers examined the cytotoxic effects of various cyclic amines, including this compound, on human cancer cell lines. The findings revealed that this compound induced cell death via ROS-mediated pathways, highlighting its potential as an anticancer agent .
Study 3: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. The results demonstrated that treatment with this compound led to reduced neuronal death and improved cognitive function in animal models subjected to neurotoxic insults .
Summary Table of Biological Activities
Properties
IUPAC Name |
cyclohept-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-5-3-1-2-4-6-7/h3,5,7H,1-2,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGNYFVGROSKQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C=CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460406 | |
Record name | 2-CYCLOHEPTEN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17745-77-6 | |
Record name | 2-CYCLOHEPTEN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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